4-(Benzyloxy)thiophenol
CAS No.: 364339-59-3
Cat. No.: VC5758566
Molecular Formula: C13H12OS
Molecular Weight: 216.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364339-59-3 |
|---|---|
| Molecular Formula | C13H12OS |
| Molecular Weight | 216.3 |
| IUPAC Name | 4-phenylmethoxybenzenethiol |
| Standard InChI | InChI=1S/C13H12OS/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
| Standard InChI Key | YPRTZLQGVTVHBN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)S |
Introduction
Chemical Structure and Properties
4-(Benzyloxy)thiophenol (C₁₃H₁₂OS) consists of a benzene ring with a thiol (-SH) group at position 1 and a benzyloxy (-OCH₂C₆H₅) substituent at position 4. The molecular weight is 216.30 g/mol, and its structure is validated by spectral data, including NMR and mass spectrometry .
Table 1: Key Physicochemical Properties
The benzyloxy group enhances lipophilicity, making the compound suitable for reactions requiring hydrophobic intermediates .
Synthesis Methods
Newman-Kwart Rearrangement
This method involves converting a phenol derivative to a thiophenol. For 4-(benzyloxy)thiophenol, 4-benzyloxyphenol is first converted to its O-aryl thiocarbamate, which undergoes thermal rearrangement to the S-aryl isomer. Acid hydrolysis then yields the thiophenol .
Direct Functionalization of Thiophenol
A patent (CN102093269B) describes a route for analogous compounds:
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Esterification: Thiophenol reacts with acetic anhydride to form a thioester.
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Etherification: The thioester undergoes coupling with benzyl chloride derivatives in the presence of iodine and sulfur dichloride.
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Hydrolysis: Basic conditions cleave the ester, yielding the target compound .
Table 2: Comparative Synthesis Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Newman-Kwart | ~60% | High stereocontrol | Multi-step, harsh conditions |
| Direct Functionalization | ~50% | Scalable | Byproduct formation |
Reactivity and Applications
Nucleophilic Thiol Group
The -SH group participates in Michael additions, disulfide formation, and metal coordination. For example, in pharmaceutical synthesis, it acts as a ligand for gold nanoparticles or a crosslinker in polymer chemistry .
Benzyloxy Group as a Protecting Group
The benzyloxy moiety can be selectively removed via hydrogenolysis, enabling sequential functionalization in multi-step syntheses .
Pharmaceutical Intermediates
4-(Benzyloxy)thiophenol is a precursor to benzylbutyrolactones, which are key motifs in lignans and antiviral agents .
| Hazard Category | GHS Code | Precautions |
|---|---|---|
| Acute Toxicity (Oral) | H300 | Use gloves and fume hood |
| Skin Corrosion | H314 | Wear protective clothing |
| Aquatic Toxicity | H410 | Avoid environmental release |
Thiophenol derivatives are volatile and malodorous, requiring storage under inert atmospheres .
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